Methyl 5-(2-aminophenyl)furan-2-carboxylate Methyl 5-(2-aminophenyl)furan-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 54023-14-2
VCID: VC3789856
InChI: InChI=1S/C12H11NO3/c1-15-12(14)11-7-6-10(16-11)8-4-2-3-5-9(8)13/h2-7H,13H2,1H3
SMILES: COC(=O)C1=CC=C(O1)C2=CC=CC=C2N
Molecular Formula: C12H11NO3
Molecular Weight: 217.22 g/mol

Methyl 5-(2-aminophenyl)furan-2-carboxylate

CAS No.: 54023-14-2

VCID: VC3789856

Molecular Formula: C12H11NO3

Molecular Weight: 217.22 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-(2-aminophenyl)furan-2-carboxylate - 54023-14-2

Description

Methyl 5-(2-aminophenyl)furan-2-carboxylate is a complex organic compound featuring a furan ring, a five-membered aromatic heterocycle containing one oxygen atom, and a phenyl ring with an amino group at the 2-position. This compound has garnered significant attention in medicinal chemistry due to its diverse biological activities and potential applications in drug development.

Synthesis of Methyl 5-(2-aminophenyl)furan-2-carboxylate

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process may include:

  • Esterification: Furan-2-carboxylic acid is esterified with methanol in the presence of an acid catalyst to form methyl furan-2-carboxylate.

  • Amination Reaction: The resulting methyl furan-2-carboxylate undergoes an amination reaction, where the furan ring is functionalized with an amino group at the 2-position of the phenyl ring. This can be achieved using reagents like nitrobenzene and reducing agents such as iron or tin chloride.

Industrial Production Methods

Industrial-scale synthesis often employs catalytic methods to improve yield and reduce by-products. Transition metal catalysts, such as palladium or nickel, can be used to facilitate the amination reaction. Parameters such as temperature, pressure, and solvent choice are optimized to achieve high purity and yield of the final product.

Biological Activities

Research has highlighted several biological activities associated with this compound:

  • Anticancer Properties: Studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), HepG2 (liver cancer), and A549 (lung cancer) cells. For instance, IC50 values in the range of 43.38 µM to 326.75 µM have been reported, showcasing its potential as an anticancer agent.

  • Antimicrobial Activity: Although specific data on antimicrobial activity is limited, compounds with similar structures often exhibit such properties.

  • Antioxidant Properties: Preliminary studies suggest that this compound may possess antioxidant activity, which can be beneficial in mitigating oxidative stress-related diseases.

Mechanism of Action

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Interaction: The amino group can form hydrogen bonds with specific enzymes or receptors, modulating various biological processes.

  • Electrophilic Reactions: The furan ring participates in electrophilic substitution reactions, leading to the formation of reactive intermediates that may interact with cellular targets.

Chemical Reactions and Derivatives

Methyl 5-(2-aminophenyl)furan-2-carboxylate can undergo various chemical reactions:

  • Oxidation: This compound can undergo oxidation reactions using oxidizing agents like potassium permanganate or chromic acid to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the ester group to an alcohol.

  • Substitution Reactions: The amino group on the phenyl ring can participate in substitution reactions, where it can be replaced by other functional groups through electrophilic substitution.

Comparison of Related Compounds

Compound NameStructure FeaturesUnique Aspects
Methyl 5-(2-aminophenyl)furan-2-carboxylateFuran ring with amino group at 2-position of phenyl ringAnticancer, antioxidant properties
Methyl 5-(3-aminophenyl)furan-2-carboxylateSimilar furan core with amino group at position 3May exhibit different biological activities
Methyl 5-hydroxymethylfuran-2-carboxylateHydroxymethyl substitution instead of aminoPotentially different reactivity profiles
Methyl 5-formylfuran-2-carboxylateFormyl group instead of aminoDifferent reactivity due to aldehyde functionality
Dimethyl furan-2,5-dicarboxylateTwo carboxylic acid groupsIncreased polarity and potential solubility
CAS No. 54023-14-2
Product Name Methyl 5-(2-aminophenyl)furan-2-carboxylate
Molecular Formula C12H11NO3
Molecular Weight 217.22 g/mol
IUPAC Name methyl 5-(2-aminophenyl)furan-2-carboxylate
Standard InChI InChI=1S/C12H11NO3/c1-15-12(14)11-7-6-10(16-11)8-4-2-3-5-9(8)13/h2-7H,13H2,1H3
Standard InChIKey VFWZTMZWNJSVMH-UHFFFAOYSA-N
SMILES COC(=O)C1=CC=C(O1)C2=CC=CC=C2N
Canonical SMILES COC(=O)C1=CC=C(O1)C2=CC=CC=C2N
PubChem Compound 5192714
Last Modified Jul 22 2023

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